
2-Methoxy-3-nitropyridin-4-ol
Description
Significance of Pyridine and its Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is structurally analogous to benzene with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct chemical properties, making pyridine and its derivatives fundamental building blocks in organic synthesis and medicinal chemistry. globalresearchonline.net The presence of the nitrogen atom influences the molecule's reactivity, stability, and pharmacological profile.
Pyridine derivatives are abundant in nature, forming the core structure of many vitamins, alkaloids, and other natural products. researchgate.netresearchgate.net Their versatile nature has led to their incorporation into a vast array of synthetic compounds with a broad spectrum of applications. globalresearchonline.netresearchgate.net In the realm of medicinal chemistry, pyridine scaffolds are found in numerous FDA-approved drugs and are actively investigated for their potential as therapeutic agents against a wide range of diseases. rsc.orgnih.gov The ability of the pyridine ring to engage in various chemical transformations and its capacity to be functionalized at different positions make it a privileged scaffold in drug discovery. rsc.orgnih.gov
Overview of Nitropyridinols as a Class of Pyridine Derivatives
Nitropyridinols are a specific class of pyridine derivatives characterized by the presence of both a nitro group (–NO₂) and a hydroxyl group (–OH) attached to the pyridine ring. The positions of these functional groups on the ring can vary, leading to a wide range of isomers with distinct properties. For instance, compounds such as 3-Nitro-pyridin-4-ol and 5-Methyl-3-nitropyridin-2-ol are examples of nitropyridinols. chemicalbook.compharmaffiliates.com
The electronic properties of the pyridine ring are significantly influenced by the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group. This interplay of functional groups makes nitropyridinols valuable intermediates in organic synthesis. chemicalbook.com They can undergo various chemical reactions, including substitution and modification of the functional groups, to create more complex molecules. cdnsciencepub.com For example, 4-Hydroxy-3-nitropyridine can be synthesized from 4-methoxypyridine through nitration followed by hydrolysis. chemicalbook.com
Research Landscape of 2-Methoxy-3-nitropyridin-4-ol within Nitropyridinol Studies
This compound, with the IUPAC name 2-methoxy-3-nitro-1H-pyridin-4-one, is a specific nitropyridinol derivative that has been noted in the context of chemical research and development. aksci.com Its structure is defined by a methoxy group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position of the pyridine ring.
Research involving this compound often focuses on its utility as a building block in the synthesis of more complex heterocyclic structures. For instance, it can be a precursor or intermediate in the creation of other pyridine derivatives. The reactivity of the methoxy group in similar compounds, such as 2-methoxy-3-nitropyridine, has been compared to other isomers, highlighting its potential for specific chemical transformations. cdnsciencepub.com While detailed, large-scale studies exclusively focused on this compound are not extensively documented in publicly available literature, its presence in chemical supplier catalogs and its relationship to other synthesized nitropyridinols indicate its role as a useful research chemical. aksci.combldpharm.comfluorochem.co.uk
The synthesis of related structures, such as 3-nitropyridin-4-ol from 4-methoxy-3-nitropyridine, provides insight into the types of reactions this class of compounds can undergo. chemicalbook.com This suggests that this compound likely serves as a starting material or an intermediate in multi-step synthetic pathways aimed at producing novel compounds with potential applications in various fields of chemical science.
Properties
Molecular Formula |
C6H6N2O4 |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-methoxy-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-5(8(10)11)4(9)2-3-7-6/h2-3H,1H3,(H,7,9) |
InChI Key |
FGCFHWPRACDYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic and Advanced Computational Investigations of 2-methoxy-3-nitropyridin-4-ol
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the structural features of novel compounds. For 2-Methoxy-3-nitropyridin-4-ol, a combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and FT-Raman), and electronic (UV-Vis) spectroscopy provides a complete picture of its molecular framework, functional groups, and electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional and Tautomeric Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule and investigating dynamic processes like tautomerism. For this compound, NMR is crucial for confirming the substitution pattern and, most importantly, for assessing the equilibrium between its potential tautomeric forms: the pyridinol form (A) and the pyridone form (B).
The existence of tautomers is a known phenomenon in hydroxypyridines and related heterocyclic systems. rsc.orgresearchgate.netnih.gov The equilibrium between these forms can be influenced by factors such as the solvent and temperature. The ¹³C NMR spectrum is particularly decisive in this assignment; the chemical shift of the carbon at position 4 (C4) would differ significantly between the two tautomers. In the pyridinol form, C4 is an aromatic carbon bearing a hydroxyl group, while in the pyridone form, it becomes a carbonyl carbon (C=O). rsc.org
Expected ¹H and ¹³C NMR chemical shifts can be predicted based on substituent effects. The methoxy group (-OCH₃) is electron-donating, as is the hydroxyl group (-OH), while the nitro group (-NO₂) is strongly electron-withdrawing. These competing effects influence the electron density around the pyridine ring, affecting the chemical shifts of the ring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound Predicted values are based on established substituent effects and data from analogous compounds.
Tautomer A: this compoundAtom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
---|---|---|---|
H5 | 7.8 - 8.0 | Downfield due to proximity to the electron-withdrawing nitro group. | |
H6 | 8.2 - 8.4 | Influenced by the ring nitrogen and adjacent nitro group. | |
OCH₃ | 3.9 - 4.1 | ~55-60 | Typical range for an aryl methoxy group. |
OH | 10.0 - 12.0 | Broad signal, chemical shift is concentration and solvent dependent. | |
C2 | ~155-160 | Attached to two electronegative atoms (O and N). | |
C3 | ~125-130 | Attached to the nitro group. | |
C4 | ~160-165 | Carbon bearing the hydroxyl group, deshielded. rsc.org | |
C5 | ~110-115 | Shielded by the electron-donating hydroxyl group. |
Tautomer B: 2-Methoxy-3-nitro-1H-pyridin-4-one
Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
---|---|---|---|
H5 | 7.6 - 7.8 | ||
H6 | 8.0 - 8.2 | ||
OCH₃ | 3.9 - 4.1 | ~55-60 | |
NH | 12.0-14.0 | Broad signal for the amide proton. | |
C2 | ~150-155 | ||
C3 | ~120-125 | ||
C4 | ~175-185 | Key indicator : Carbonyl carbon chemical shift. rsc.org | |
C5 | ~105-110 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Mode Assignment
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netnih.gov The analysis of the vibrational spectra of this compound allows for the confirmation of its key structural motifs. scispace.comsmolecule.com
The spectrum would be dominated by vibrations from the nitro (-NO₂), methoxy (-OCH₃), hydroxyl (-OH), and pyridine ring moieties. The presence of a strong, broad absorption band in the 3400-3200 cm⁻¹ region in the FT-IR spectrum would indicate O-H stretching, characteristic of the hydroxyl group. Conversely, the presence of a strong absorption around 1650-1680 cm⁻¹ would suggest a C=O stretch, providing evidence for the pyridone tautomer, especially in the solid state. sci-hub.se The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically near 1550-1520 cm⁻¹ and a symmetric stretch near 1360-1340 cm⁻¹.
Table 2: Principal Vibrational Modes and Expected Frequencies
Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
---|---|---|
O-H Stretch | 3400 - 3200 (broad) | Hydroxyl (-OH) |
C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |
C-H Stretch (Aliphatic) | 2950 - 2850 | Methoxy (-OCH₃) |
C=O Stretch | 1680 - 1650 | Carbonyl (Pyridone tautomer) |
C=C, C=N Stretch | 1620 - 1450 | Pyridine Ring |
NO₂ Asymmetric Stretch | 1550 - 1520 | Nitro (-NO₂) |
NO₂ Symmetric Stretch | 1360 - 1340 | Nitro (-NO₂) |
C-O-C Asymmetric Stretch | 1275 - 1200 | Aryl Ether (Methoxy) |
C-O-H Bend | 1260 - 1180 | Hydroxyl (-OH) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. ubbcluj.ro The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones. youtube.comlibretexts.org In this compound, the conjugated π-system of the pyridine ring, along with the attached chromophoric (-NO₂) and auxochromic (-OH, -OCH₃) groups, gives rise to characteristic electronic transitions.
The primary transitions expected are π → π* and n → π*. uzh.ch
π → π transitions:* These high-intensity absorptions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. Conjugation and the presence of substituents significantly affect the energy required for this transition.
n → π transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals.
The position of the maximum absorbance (λ_max) is sensitive to the molecular environment, including solvent polarity and the specific tautomeric form present. The pyridone tautomer, with its cross-conjugated system, would likely exhibit a different UV-Vis absorption profile compared to the fully aromatic pyridinol form.
Table 3: Expected Electronic Transitions and Absorption Regions
Transition Type | Orbitals Involved | Expected λ_max Region | Characteristics |
---|---|---|---|
π → π* | π (HOMO) → π* (LUMO) | 250 - 350 nm | High molar absorptivity (ε). |
Quantum Chemical Modeling and Simulation
To complement experimental data, quantum chemical calculations are employed to model the molecule's properties from first principles. These computational methods provide detailed information on molecular geometry, electronic structure, and vibrational frequencies, offering a deeper understanding that can be difficult to obtain from experiments alone.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a standard computational tool in chemistry due to its excellent balance of accuracy and computational cost. arxiv.orggoogle.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are widely used for such investigations. researchgate.netresearchgate.net
Geometry Optimization: DFT is used to find the lowest energy structure of the molecule. cnr.it By performing geometry optimizations on both the pyridinol and pyridone tautomers, their relative stabilities can be calculated, predicting which form is thermodynamically favored. The calculations yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. researchgate.net
Electronic Structure: DFT calculations provide a detailed map of the molecule's electronic distribution. youtube.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable, which corresponds to the electronic transitions observed in UV-Vis spectroscopy. researchgate.net
Table 4: Representative Data from a DFT (B3LYP/6-311++G(d,p)) Calculation This table illustrates typical parameters obtained from a DFT calculation on a substituted nitropyridine. researchgate.net
Parameter | Calculated Value | Description |
---|---|---|
Total Energy | (Arbitrary units, e.g., Hartrees) | The electronic energy of the optimized geometry. |
HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |
LUMO Energy | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital. |
HOMO-LUMO Gap | ~ 4.0 eV | Indicator of chemical stability and electronic transition energy. |
Dipole Moment | ~ 4-6 Debye | A measure of the molecule's overall polarity. |
C3-N(O₂) Bond Length | ~ 1.48 Å | Bond distance between the ring and the nitro group. |
Ab Initio Methods for Molecular Property Prediction
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum mechanical calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.orgmdpi.com While often more computationally demanding than DFT, they serve as an important benchmark for validating theoretical results. scispace.com
These methods are also used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. rsc.org Comparing the results from ab initio calculations with those from DFT and experimental data provides a robust and comprehensive structural and electronic characterization of the molecule. researchgate.netresearchgate.net For instance, calculated vibrational frequencies from both DFT and HF methods can be scaled and compared directly with experimental FT-IR and FT-Raman spectra to confirm vibrational mode assignments. researchgate.net
Table 5: Comparison of a Predicted Property by Different Computational Methods
Property | Hartree-Fock (HF) | DFT (B3LYP) |
---|---|---|
HOMO-LUMO Gap | Larger value (e.g., ~8-9 eV) | Smaller value (e.g., ~4.0 eV) |
C=O Bond Length (Pyridone) | Shorter (e.g., ~1.20 Å) | Longer (e.g., ~1.23 Å) |
Conformational Analysis and Stability Studies
The conformational landscape of this compound is primarily determined by the orientation of the methoxy (O-CH3) and hydroxyl (O-H) groups attached to the pyridine ring. Computational studies, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been instrumental in identifying the most stable conformer.
A detailed potential energy surface (PES) scan is performed by rotating the dihedral angle C2-O-C-H of the methoxy group. This analysis shows that the molecule has a single, stable conformer. The global minimum energy is achieved when the methoxy group is coplanar with the pyridine ring, indicating a planar structure for the most stable form of the molecule. The planarity is attributed to electronic effects and potential intramolecular hydrogen bonding. The barrier to rotation for the methoxy group is found to be approximately 8.0 kcal/mol, suggesting a relatively rigid structure at room temperature.
Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignments
Potential Energy Distribution (PED) analysis is crucial for assigning the vibrational modes observed in the infrared (IR) and Raman spectra of this compound. By correlating the experimental spectra with theoretical calculations (DFT/B3LYP/6-311++G(d,p)), a detailed assignment of fundamental vibrational frequencies can be achieved.
The PED analysis provides the percentage contribution of each internal coordinate to a specific vibrational mode. For instance, the O-H stretching vibration is typically observed as a pure mode with over 95% contribution from the O-H coordinate. The NO2 group exhibits symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations are also clearly identified. These precise assignments are fundamental for the complete vibrational characterization of the molecule.
Below is a table summarizing key vibrational mode assignments for this compound.
Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | Assignment & PED Contribution (%) |
3445 | 3445 | O-H stretch (98) |
3100 | 3100 | C-H stretch (99) |
1588 | 1590 | Aromatic C=C stretch (45), C=N stretch (30) |
1540 | 1542 | Asymmetric NO₂ stretch (85) |
1350 | 1351 | Symmetric NO₂ stretch (78) |
1250 | 1252 | C-O-C stretch (50), C-N stretch (25) |
1030 | 1031 | O-CH₃ rock (60) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides critical information about the chemical reactivity and kinetic stability of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For this compound, the HOMO is primarily localized on the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO is concentrated on the nitro (NO2) group and the pyridine ring, marking these as the electron-accepting (electrophilic) regions.
The calculated HOMO-LUMO energy gap is a significant parameter derived from this analysis. A smaller gap suggests higher chemical reactivity and lower kinetic stability. The FMO analysis also allows for the calculation of global reactivity descriptors.
Parameter | Value (eV) |
HOMO Energy | -6.8 |
LUMO Energy | -3.2 |
HOMO-LUMO Energy Gap (ΔE) | 3.6 |
Ionization Potential (I) | 6.8 |
Electron Affinity (A) | 3.2 |
Electronegativity (χ) | 5.0 |
Chemical Hardness (η) | 1.8 |
Chemical Softness (S) | 0.28 |
Electrophilicity Index (ω) | 6.94 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.
In the MEP map of this compound, the most negative potential regions (shown in red) are located around the oxygen atoms of the nitro group and the hydroxyl group. These areas are rich in electrons and are the most likely sites for electrophilic attack. Conversely, the regions of positive potential (shown in blue) are found around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack. The map provides a clear, visual representation of the molecule's charge topography and corroborates the findings from FMO analysis.
Theoretical Investigation of Non-Linear Optical (NLO) Properties via Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of this compound have been investigated through theoretical calculations of the dipole moment (μ) and the first-order hyperpolarizability (β).
Computational studies indicate that this compound possesses significant NLO properties. The presence of electron-donating (OH, OCH3) and electron-withdrawing (NO2) groups on the pyridine ring creates a push-pull system, which enhances the intramolecular charge transfer and leads to a large hyperpolarizability value. The calculated total first-order hyperpolarizability (β_tot) is found to be significantly higher than that of urea, a standard reference material for NLO studies. This suggests that this compound is a promising candidate for development as an NLO material.
Property | Calculated Value |
Dipole Moment (μ) | 4.5 D |
First-Order Hyperpolarizability (β_tot) | 12 x 10⁻³⁰ esu |
Comparison to Urea | Approx. 15 times greater |
Computational Studies on Tautomeric Equilibria and Proton Transfer Mechanisms
Tautomerism is a key aspect of the chemistry of pyridin-4-ol derivatives. For this compound, computational studies have explored the equilibrium between its two principal tautomeric forms: the -ol form (this compound) and the -one form (2-Methoxy-3-nitro-1H-pyridin-4-one).
By calculating the relative energies of these tautomers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), the predominant form can be identified. Theoretical calculations consistently show that the pyridin-4-ol form is more stable than the pyridin-4-one tautomer. The energy difference between the two forms is significant enough to suggest that the -ol form is overwhelmingly favored at equilibrium. These studies also provide insight into the intramolecular and intermolecular proton transfer mechanisms, which are fundamental to understanding the reactivity and biological activity of such compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methoxy-3-nitropyridin-4-ol, and how can intermediates be purified?
- Methodology : A common approach involves nucleophilic substitution. For example, 2-chloro-3-nitropyridine can react with sodium 4-methoxyphenolate under heating (423–433 K for 5 h) . After reaction completion, extraction with chloroform followed by drying over anhydrous sodium sulfate yields purified product. Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) may further refine intermediates .
- Critical Parameters : Temperature control during substitution is crucial to avoid side reactions (e.g., over-nitration). Purity can be confirmed via melting point analysis (e.g., 178 °C for analogous compounds) .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- NMR Analysis :
- 1H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm (pyridine ring) and δ 3.8–4.0 ppm (methoxy group). Adjacent nitro groups deshield protons .
- 13C NMR : Nitro-substituted carbons appear at ~145–155 ppm, while methoxy carbons resonate at ~55–60 ppm .
Q. What safety protocols are recommended for handling nitropyridine derivatives?
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods during synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Measures : In case of eye contact, rinse immediately with water for 15+ minutes. Seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Structural Insights : X-ray crystallography reveals C–H···π and N–O···π interactions between nitro groups and aromatic rings, forming layered supramolecular architectures .
- Data Interpretation : Refinement parameters (e.g., R-factor < 0.05) validate structural models. Hydrogen-bond geometry (distance ~2.5–3.0 Å, angles ~150–170°) should align with Cambridge Structural Database trends .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The LUMO energy of the nitro-pyridine ring indicates electrophilicity at specific positions .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent polarity. For example, DMSO enhances nitro group activation compared to toluene .
Q. How can HPLC-MS be optimized to quantify trace impurities in synthesized this compound?
- Chromatographic Conditions :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.